molecular formula C12H16ClNO2 B1416681 4-Phenylpiperidine-4-carboxylic acid hydrochloride CAS No. 53484-76-7

4-Phenylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1416681
Key on ui cas rn: 53484-76-7
M. Wt: 241.71 g/mol
InChI Key: XAFOQBKRECBLRK-UHFFFAOYSA-N
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Patent
US05635510

Procedure details

4-phenyl-piperidine-4-carboxylic acid hydrochloride (from example 20.6) (2.67 g, 11 mmol) and methanol (35 mL) were combined. SOCl2 (0.9 mL, 12.34 mmol, 1.1 eq.) was added dropwise. The reaction was heated at reflux for 18 h. The reaction was concentrated in vacuo to obtain a residue. The residue was slurried in diethyl ether, filtered, and the solids were rinsed with diethyl ether to give the title compound.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([C:8]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:17]O.O=S(Cl)[Cl:21]>C(OCC)C>[ClH:21].[CH3:17][O:15][C:14]([C:8]1([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)=[O:16] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1(CCNCC1)C(=O)O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were rinsed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(=O)C1(CCNCC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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